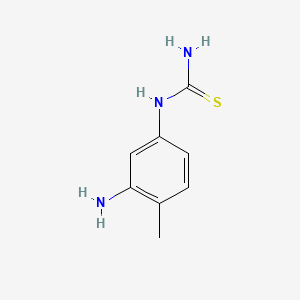

Thiourea, (3-amino-4-methylphenyl)-

Description

Structure

3D Structure

Properties

CAS No. |

6492-48-4 |

|---|---|

Molecular Formula |

C8H11N3S |

Molecular Weight |

181.26 g/mol |

IUPAC Name |

(3-amino-4-methylphenyl)thiourea |

InChI |

InChI=1S/C8H11N3S/c1-5-2-3-6(4-7(5)9)11-8(10)12/h2-4H,9H2,1H3,(H3,10,11,12) |

InChI Key |

FTVOPDHBECLLNB-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=S)N)N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=S)N)N |

Other CAS No. |

6492-48-4 |

Origin of Product |

United States |

Coordination Chemistry of Thiourea, 3 Amino 4 Methylphenyl and Its Analogues

Ligand Properties and Donor Atom Capabilities

Thiourea (B124793) derivatives, in their most basic form, are ambidentate ligands, possessing multiple potential donor atoms. The primary donor sites are the soft sulfur atom of the thiocarbonyl group (C=S) and the hard nitrogen atoms of the amino groups. nih.govtandfonline.com The electronic nature of the substituents on the nitrogen atoms significantly influences the donor capabilities of the ligand.

In the case of (3-amino-4-methylphenyl)thiourea, the core thiourea moiety provides the principal S and N donor atoms. The molecule can exist in tautomeric thione and thiol forms, which influences its coordination behavior. arizona.edunih.gov The presence of the phenyl ring introduces further electronic effects. The methyl group (-CH₃) at the 4-position is an electron-donating group, which increases the electron density on the phenyl ring and, consequently, on the adjacent nitrogen atom. This enhanced electron density can, in turn, affect the basicity of the nitrogen and the donor strength of the sulfur atom.

The amino group (-NH₂) at the 3-position introduces an additional potential coordination site. This makes (3-amino-4-methylphenyl)thiourea a potentially multidentate ligand. Depending on the metal ion and reaction conditions, it can coordinate as a monodentate, bidentate, or even a bridging ligand.

The versatility in coordination arises from the combination of hard (nitrogen) and soft (sulfur) donor atoms, making these ligands capable of coordinating with a wide array of transition metals. nih.govmdpi.com

Complexation with Transition Metal Ions

The ability of thiourea ligands to form stable complexes with a variety of transition metals is well-documented. mdpi.comcardiff.ac.uk The specific nature of the metal-ligand interaction is influenced by factors such as the identity of the metal ion, its oxidation state, the solvent system, and the steric and electronic properties of the thiourea derivative.

The synthesis of metal complexes with thiourea derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govksu.edu.tr Common methods involve the direct reaction of the thiourea derivative with a metal halide, perchlorate, or acetate (B1210297) salt in solvents like ethanol, methanol, or acetonitrile. cardiff.ac.uknih.gov

For instance, the general procedure for the synthesis of a transition metal complex with (3-amino-4-methylphenyl)thiourea could involve dissolving the ligand in a warm alcoholic solution and adding a solution of the metal salt dropwise with stirring. The resulting complex may precipitate out of the solution upon cooling or after a period of reflux. ksu.edu.tr The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to isolate complexes with different numbers of coordinated ligands. rsc.org

Table 1: General Synthetic Methods for Thiourea-Metal Complexes

| Method | Description | Typical Metal Salts | Solvents |

| Direct Reaction | The thiourea ligand and metal salt are mixed directly in a suitable solvent. | MCl₂, M(ClO₄)₂, M(CH₃COO)₂ (M = Cu, Ni, Co, Zn, etc.) | Ethanol, Methanol, Acetonitrile |

| In situ Ligand Formation | The thiourea ligand is formed in the presence of the metal ion from its precursors. | Varies depending on ligand synthesis. | Varies |

| Reflux | The reaction mixture is heated under reflux to promote complex formation. | As above. | As above |

Diverse Coordination Modes of Thiourea Ligands

Thiourea and its derivatives exhibit a remarkable diversity in their coordination modes. tandfonline.commdpi.com The most common modes include:

Monodentate Coordination: The ligand binds to the metal center exclusively through the sulfur atom. This is the most frequently observed coordination mode, especially with soft metal ions. mdpi.com

Bidentate Chelation: The ligand can form a chelate ring by coordinating through two donor atoms. For substituted thioureas, this can occur in several ways:

S,N-Coordination: Involving the sulfur atom and one of the nitrogen atoms of the thiourea core, forming a four-membered chelate ring. nih.gov

S,O-Coordination: In acylthiourea derivatives, coordination can occur through the sulfur and the oxygen atom of the acyl group, forming a six-membered ring. cardiff.ac.uk

S,N-Coordination (with substituent): For a ligand like (3-amino-4-methylphenyl)thiourea, bidentate coordination could potentially involve the thiourea sulfur and the nitrogen of the 3-amino group on the phenyl ring.

Bridging Coordination: The thiourea ligand can bridge two metal centers, with the sulfur atom typically acting as the bridging atom.

The specific coordination mode adopted is a delicate balance of electronic and steric factors. For (3-amino-4-methylphenyl)thiourea, monodentate coordination through the sulfur atom is highly probable. Bidentate coordination involving the amino group on the phenyl ring would depend on the geometric preferences of the metal ion and the steric hindrance around the coordination sites.

Structural Analysis of Thiourea-Metal Coordination Compounds

The definitive determination of the structure of thiourea-metal complexes relies heavily on single-crystal X-ray diffraction studies. researchgate.netmdpi.com Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy also provide valuable insights into the coordination environment. mdpi.comcardiff.ac.uk

The geometry of the resulting metal complex is dictated by the coordination number of the metal ion and the nature of the ligands. Common geometries observed for transition metal complexes with thiourea derivatives include:

Tetrahedral: Often seen with d¹⁰ metal ions like Zn(II) and Cu(I). rsc.org

Square Planar: Common for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). cardiff.ac.uk

Octahedral: Typically observed for a wide range of transition metals where the metal ion has a coordination number of six. researchgate.net

The introduction of substituents on the thiourea ligand can lead to the formation of stereoisomers. For instance, in square planar or octahedral complexes with unsymmetrical bidentate thiourea ligands, cis and trans isomers are possible. The relative stability of these isomers is influenced by steric interactions and hydrogen bonding. ksu.edu.tr

The substituents on the thiourea framework play a crucial role in modulating the ligand's coordination affinity and selectivity towards different metal ions.

The electronic effects of the substituents are paramount. The electron-donating methyl group on the phenyl ring of (3-amino-4-methylphenyl)thiourea increases the electron density on the thiourea moiety, which can enhance the donor strength of the sulfur atom. The amino group, being electron-donating through resonance, further contributes to this effect. This increased electron density can lead to stronger metal-ligand bonds.

Catalytic Applications and Mechanistic Studies of Thiourea, 3 Amino 4 Methylphenyl Derivatives

Development of Enhanced and Recyclable Thiourea (B124793) Catalytic Systems

Design of Charge-Enhanced Thiourea Catalysts

A significant advancement in thiourea organocatalysis is the development of "charge-enhanced" catalysts. nih.govacs.org This design strategy involves the incorporation of a positive charge into the catalyst's structure, which has been shown to dramatically increase its reactivity, in some cases by several orders of magnitude compared to neutral counterparts like the well-known Schreiner's thiourea. nih.gov The increased acidity of the thiourea N-H protons, and thus their hydrogen-bonding strength, is the primary reason for this enhanced catalytic activity. wikipedia.org

For derivatives of (3-amino-4-methylphenyl)thiourea, a charge could be introduced by modifying the 3-amino group. For instance, quaternization of the amino group to form a trialkylammonium salt would install a permanent positive charge. Another approach involves the incorporation of a cationic moiety, such as a phosphonium (B103445) or a metallocenium group, onto the phenyl ring. rsc.org

A hypothetical design could involve the reaction of the 3-amino group with a suitable reagent to introduce a charged tag. The table below illustrates potential charge-enhanced catalysts derived from (3-amino-4-methylphenyl)thiourea and their conceptual application in a model reaction, based on findings for other charge-enhanced thiourea catalysts.

Table 1: Hypothetical Charge-Enhanced (3-amino-4-methylphenyl)thiourea Catalysts and Their Potential Catalytic Performance

| Catalyst Structure (Hypothetical) | Charged Moiety | Model Reaction | Anticipated Outcome |

| N-(3-(trimethylammonio)-4-methylphenyl)thiourea chloride | Quaternary Ammonium (B1175870) | Friedel-Crafts Alkylation | Enhanced reaction rate compared to the neutral precursor. |

| N-(3-(triphenylphosphonio)-4-methylphenyl)thiourea bromide | Triphenylphosphonium | Michael Addition | Increased yield and potentially higher enantioselectivity in asymmetric variants. |

| N-(3-(ferrocenyl)-4-methylphenyl)thiourea tetrafluoroborate | Ferrocenium | Diels-Alder Reaction | Potential for dual activation through hydrogen bonding and Lewis acidity of the metal center. rsc.org |

Mechanistic studies on existing charge-enhanced thiourea catalysts reveal that the cationic center enhances the hydrogen-bond-donating capacity of the thiourea moiety without introducing new hydrogen-bonding sites, which could complicate the catalytic cycle. nih.gov This "electrostatic enhancement" provides a powerful tool for designing more active catalysts.

Heterogenization and Supported Catalysts

To address challenges associated with catalyst separation and recycling in homogeneous catalysis, the immobilization of organocatalysts onto solid supports is a widely adopted strategy. This process, known as heterogenization, can be applied to derivatives of (3-amino-4-methylphenyl)thiourea to create robust and reusable catalytic systems.

The 3-amino group on the phenyl ring serves as a convenient anchor for covalent attachment to various solid supports. Common supports include polymers (like polystyrene), silica (B1680970) gel, and magnetic nanoparticles. The choice of support depends on the desired properties of the final catalyst, such as mechanical stability, swelling behavior in different solvents, and ease of separation.

For example, the amino group can be acylated with a derivative of a polymer, such as chloromethylated polystyrene, to form a stable covalent bond. Alternatively, it can be reacted with a silylating agent bearing a reactive group, like 3-isocyanatopropyltriethoxysilane, to enable grafting onto silica surfaces.

The performance of such supported catalysts is often evaluated in terms of catalytic activity, reusability, and leaching of the catalyst from the support. The table below presents a hypothetical overview of supported catalysts derived from (3-amino-4-methylphenyl)thiourea.

Table 2: Potential Supported Catalysts Based on (3-amino-4-methylphenyl)thiourea

| Catalyst System (Hypothetical) | Support Material | Linkage Type | Potential Application | Key Advantages |

| Polystyrene-supported (3-amido-4-methylphenyl)thiourea | Polystyrene Beads | Amide bond | Flow chemistry reactions | Ease of packing in columns, good mechanical stability. |

| Silica-grafted (3-ureido-4-methylphenyl)thiourea | Silica Gel | Urea (B33335) linkage | Batch asymmetric synthesis | High surface area, rigid structure, minimal swelling. |

| Magnetic nanoparticle-supported thiourea | Fe3O4 Nanoparticles | Covalent linkage via a spacer | Rapid catalyst separation | Facile recovery using an external magnet, high catalyst dispersion. |

The bifunctional nature of aminothioureas, where the amino group can act as a Brønsted base and the thiourea as a hydrogen-bond donor, is a key aspect of their catalytic mechanism. researchgate.netnih.govacs.orgresearchgate.netnih.gov When heterogenized, it is crucial that the immobilization strategy does not impede this bifunctionality. Careful selection of the linkage chemistry and the spacer arm, if any, is therefore essential to maintain or even enhance the catalytic performance of the immobilized thiourea derivative.

Applications in Material Science and Supramolecular Assemblies Based on Thiourea, 3 Amino 4 Methylphenyl

Incorporation of Thiourea (B124793) Moieties into Polymeric Materials

While no specific studies detailing the incorporation of Thiourea, (3-amino-4-methylphenyl)- into polymeric materials were identified, the general class of thiourea derivatives is recognized for its utility in polymer science. These compounds can be used as additives or stabilizers. For instance, a related compound, 3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea, is noted for its role as a stabilizer or additive in the production of polymeric materials . The presence of the reactive amino group on the phenyl ring of (3-amino-4-methylphenyl)thiourea suggests its potential as a monomer for polymerization reactions, allowing for the direct integration of the thiourea functionality into a polymer backbone. Such polymers could exhibit enhanced thermal stability, metal-ion chelation properties, or specific optical characteristics.

Role in the Development of Nanomaterials

The functionalization of nanomaterial surfaces is a critical step in developing advanced materials for catalysis, sensing, and biomedical applications mdpi.com. Thiourea derivatives are valuable for this purpose due to the strong affinity of the sulfur atom for noble metal surfaces (e.g., gold, silver) and the chelating properties of the thiourea group. Recently, nickel nanoparticles have been immobilized on modified metal-organic frameworks (MOFs) and used to catalyze the synthesis of thiourea derivatives nih.govresearchgate.net. This highlights the synergy between nanomaterials and thiourea chemistry.

Given its structure, Thiourea, (3-amino-4-methylphenyl)- possesses the ideal functional groups for grafting onto nanomaterials. The thiourea moiety can act as an anchor to the nanoparticle surface, while the free amino group on the phenyl ring provides a site for further chemical modification. This dual functionality could be exploited to create tailored nanomaterials for targeted applications.

Supramolecular Architectures Driven by Hydrogen Bonding Interactions

Thiourea derivatives are renowned for their capacity to form robust and predictable hydrogen-bonding networks, making them exemplary building blocks in supramolecular chemistry. mersin.edu.trnih.gov The N-H groups of the thiourea moiety act as effective hydrogen bond donors, while the sulfur atom is a competent acceptor. This leads to the frequent formation of a characteristic centrosymmetric dimer connected by a pair of N-H···S hydrogen bonds, known as the R²₂(8) graph set motif. mersin.edu.trsunway.edu.myresearchgate.net

Crystal structure analyses of related phenylthiourea (B91264) compounds confirm these interactions. For example, in 1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, intermolecular N-H···S hydrogen bonds result in eight-membered ring synthons that assemble into supramolecular layers. sunway.edu.myresearchgate.net Similarly, other thiourea derivatives form linear supramolecular chains and layered structures through various hydrogen bonds, including N-H···S, N-H···O, and C-H···π interactions. nih.govnih.gov Although a crystal structure for Thiourea, (3-amino-4-methylphenyl)- is not available, the presence of the thiourea core, an additional amino group, and the methylphenyl ring strongly suggests it would participate in rich and complex hydrogen-bonding schemes, leading to well-defined supramolecular architectures.

Table 1: Hydrogen Bonding Data for a Representative Thiourea Derivative, N-(3-Methylphenyl)-N′-(4-nitrobenzoyl)thiourea

| Interaction Type | Bond | Description | Reference |

| Intermolecular | N—H⋯S | Links two molecules into a dimer. | nih.gov |

| Intramolecular | N—H⋯O | Forms a stable six-membered ring within the molecule. | nih.gov |

Host-Guest Chemistry and Inclusion Complex Formation

The hydrogen-bonding capabilities of the thiourea moiety are central to its role in molecular recognition and host-guest chemistry. The two N-H groups can act in concert to bind anionic guests, making thiourea derivatives effective anion receptors. mersin.edu.tr Studies on various substituted diphenylthioureas show that they are efficient hydrogen-bonding organocatalysts, where the N-H groups activate electrophiles by forming hydrogen bonds. nih.gov The strength of this interaction can be tuned by the electronic properties of the substituents on the phenyl rings. researchgate.net

While no specific host-guest or inclusion complexes involving Thiourea, (3-amino-4-methylphenyl)- have been reported, its structure is well-suited for such applications. The thiourea unit provides a binding site for anions, and the aminophenyl group could offer additional interaction sites or be used to attach the molecule to a larger framework.

Surface Modification and Development of Thiourea-Functionalized Adsorbents

Thiourea and its derivatives are widely investigated as corrosion inhibitors and as functional groups in adsorbents for heavy metal removal, owing to the presence of electron-rich nitrogen and sulfur atoms. nih.govwjarr.comanalis.com.myresearchgate.netresearchgate.net These heteroatoms can coordinate effectively with metal ions, forming a protective layer on a metal surface or selectively binding to metal ions in a solution.

Materials functionalized with thiourea groups show excellent potential for creating adsorbents for heavy metal ions like mercury (Hg(II)), copper (Cu(II)), and gold (Au(III)). researchgate.net Similarly, silica (B1680970) surfaces functionalized with thiol groups (a related sulfur-containing functionality) are highly effective at selectively adsorbing heavy metals such as Hg(II), Pb(II), and As(V) from aqueous solutions. dss.go.thosti.govnih.govosti.gov The adsorption process often follows the Langmuir isotherm model, indicating the formation of a monolayer of the adsorbed species on the material's surface. wjarr.com The presence of both a thiourea group and an amino group in Thiourea, (3-amino-4-methylphenyl)- would likely make it a highly effective ligand for surface functionalization to create adsorbents with high capacity and selectivity for toxic heavy metals.

Table 2: Representative Performance of a Thiol-Functionalized Silica Gel Adsorbent

| Metal Ion | Adsorption Affinity Order | Adsorption Kinetics | Reference |

| Cd(II), Pb(II), Cu(II), As(V), Hg(II) | Cd(II) < Pb(II) < Cu(II) < As(V) < Hg(II) | Rapid removal, with Hg(II) showing the fastest kinetics. | osti.govnih.gov |

Derivatization Strategies and Structure Property Relationships for Thiourea, 3 Amino 4 Methylphenyl

Systematic Modification of the Phenyl and Thiourea (B124793) Moieties

The synthesis of thiourea derivatives typically involves the reaction of an amine with an isothiocyanate. mdpi.comorganic-chemistry.org For a molecule like 1-(3-amino-4-methylphenyl)thiourea, which is derived from 4-methyl-1,3-phenylenediamine, systematic modifications can be introduced in several ways.

Modification of the Thiourea Group: The most common strategy is to react the primary amine (in this case, 4-methyl-1,3-phenylenediamine) with a variety of substituted isothiocyanates. This allows for the introduction of different R' groups onto the thiourea nitrogen, leading to a diverse library of N,N'-disubstituted thioureas. For instance, reacting a phenylenediamine with an aryl isothiocyanate, such as 1-naphthyl isothiocyanate, yields a thiourea derivative bearing a naphthyl group. This approach allows for the incorporation of functionalities like chromophores or other catalytically active sites. analis.com.my

Modification of the Phenyl Ring: The core phenyl ring already contains an amino and a methyl group. Further derivatization can be achieved through:

Reaction at the second amino group: Since the precursor is a diamine, the second amino group remains free after the initial reaction. This free amine can be used for subsequent reactions, such as forming a bis-thiourea by reacting with another equivalent of isothiocyanate, or it can be functionalized to introduce different chemical moieties. analis.com.my This dual functionality is crucial for creating complex ligands and materials.

Substitution on the ring: While less common post-synthesis, starting with different substituted phenylenediamines allows for systematic variation of the groups on the aromatic ring.

A study on the synthesis of thiourea derivatives from various phenylenediamines illustrates these strategies effectively. analis.com.my The reaction of 1,3-phenylenediamine (a close analog to the precursor of the title compound) with 1-naphthyl isothiocyanate yielded both a mono-substituted product, 1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea, and a di-substituted product, depending on the reaction stoichiometry. analis.com.my

Below is a data table summarizing the synthesis of thiourea derivatives from phenylenediamine precursors, which is analogous to the derivatization of (3-amino-4-methylphenyl)thiourea.

| Amine Precursor | Isothiocyanate Reagent | Product | Reference |

|---|---|---|---|

| 1,3-Phenylenediamine | 1-Naphthyl isothiocyanate | 1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea | analis.com.my |

| 1,2-Phenylenediamine | 1-Naphthyl isothiocyanate | 1-(2-aminophenyl)-3-(naphthlene-1-yl)thiourea | analis.com.my |

| 1,4-Phenylenediamine | 1-Naphthyl isothiocyanate | 1,4-Phenylene-bis[3-(α-naphthyl)thiourea] | analis.com.my |

| Various Amines | Phenyl isothiocyanate | N,N'-disubstituted thioureas | mdpi.com |

Influence of Substituent Electronic and Steric Effects on Molecular Properties

The electronic and steric nature of substituents introduced onto the (3-amino-4-methylphenyl)thiourea scaffold profoundly impacts its molecular properties, such as conformation, hydrogen-bonding ability, and coordination behavior.

Electronic Effects: Substituents on the phenyl ring or the thiourea nitrogen can be either electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -Cl, -NO₂, -CF₃). mdpi.comnih.gov These groups alter the electron density across the molecule.

Acidity of N-H Protons: Electron-withdrawing groups increase the acidity of the thiourea N-H protons. This enhanced acidity makes the molecule a more effective hydrogen-bond donor, which is critical for applications in anion recognition and organocatalysis. nih.gov

Coordination Properties: The electronic nature of the substituents influences the donor properties of the sulfur and nitrogen atoms, affecting how the molecule binds to metal ions. analis.com.my

Steric Effects: The size and bulkiness of substituents create steric hindrance, which can dictate the molecule's three-dimensional shape and its interactions with other molecules.

Molecular Conformation: Crystal structure analyses of substituted thioureas show that bulky groups can force different conformations, such as an anti disposition of the thioamide N-H atoms. sunway.edu.myresearchgate.net This can influence how molecules pack in the solid state and their ability to form specific supramolecular structures through hydrogen bonding. researchgate.net

Binding Selectivity: In applications like chemosensors or catalysts, steric bulk can be used to create a specifically shaped binding pocket, leading to selectivity for a particular substrate or analyte.

The following table summarizes the general influence of different types of substituents on the properties of a phenylthiourea (B91264) core.

| Substituent Type | Example Groups | Electronic Effect | Steric Effect | Impact on Molecular Properties |

|---|---|---|---|---|

| Electron-Donating | -CH₃, -OCH₃, -NH₂ | Increases electron density on the ring | Variable | Decreases N-H acidity; enhances electron-donating ability of S/N atoms. |

| Electron-Withdrawing (Halogens) | -F, -Cl, -Br | Inductively withdraws electrons | Moderate | Increases N-H acidity; can participate in halogen bonding. mdpi.com |

| Electron-Withdrawing (Other) | -NO₂, -CN, -CF₃ | Strongly withdraws electrons via induction and resonance | Variable | Significantly increases N-H acidity; enhances anion binding capabilities. nih.gov |

| Bulky Alkyl/Aryl | -t-Butyl, -Naphthyl | Weakly electron-donating | High | Influences molecular conformation; can create selective binding pockets. analis.com.myresearchgate.net |

Correlation between Structural Features and Functional Performance in Catalysis and Materials

The specific arrangement of atoms and functional groups in derivatives of (3-amino-4-methylphenyl)thiourea directly correlates with their performance in functional applications, particularly in chemosensing and catalysis.

Performance in Materials (Chemosensors): Thiourea derivatives containing a free amino group, such as those derived from phenylenediamines, are excellent candidates for chemosensors for heavy metal ions. analis.com.my

Structural Basis: The performance relies on the cooperative action of the thiourea group (a soft donor that binds well to soft metals like Hg²⁺) and the adjacent amino group, which can act as an additional binding site. This chelation effect leads to the formation of a stable complex with the metal ion.

Functional Correlation: In the case of 1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea, binding to Hg²⁺ ions was shown to cause a distinct color change, observable by the naked eye, as well as measurable shifts in its UV-Vis and NMR spectra. analis.com.my The stoichiometry of the host-guest complex was determined to be 1:1. This direct correlation between the presence of the dual binding sites (thiourea and amine) and the sensing capability demonstrates a clear structure-function relationship.

Performance in Catalysis: Thiourea derivatives are versatile ligands for creating metal complexes used in homogeneous catalysis. nih.gov They are also used as organocatalysts, particularly for reactions involving hydrogen bonding.

Structural Basis: For metal-based catalysis, the thiourea sulfur atom coordinates to a metal center (e.g., Ruthenium). The substituents on the ligand fine-tune the electronic properties and steric environment of the metal, thereby influencing its catalytic activity and selectivity. For example, Ru(II) complexes with acylthiourea ligands have been used as pre-catalysts for the transfer hydrogenation of ketones and aldehydes. nih.gov

Functional Correlation: The efficiency and chemoselectivity of these catalysts are directly linked to the ligand's structure. Less sterically hindered ligands can lead to more active catalysts. The ability of the thiourea N-H groups to form hydrogen bonds is also exploited in bifunctional organocatalysis, where the thiourea moiety activates one reactant while another part of the catalyst activates the other.

Rational Design Principles for Targeted Material Applications

The knowledge gained from structure-property and structure-function relationships allows for the formulation of rational design principles for new materials based on the (3-amino-4-methylphenyl)thiourea scaffold.

Design of Anion/Cation Sensors:

Binding Site Construction: To target a specific ion, the binding site must be optimized. For soft metal cations like Hg²⁺, the soft thiourea sulfur is an ideal primary binding site. The inclusion of the adjacent amino group on the phenyl ring creates a chelating environment, enhancing binding affinity and selectivity. analis.com.my

Integration of a Signaling Unit: For a sensor to be practical, the binding event must produce a detectable signal. This is achieved by incorporating a chromogenic or fluorogenic group into the structure, often via the isothiocyanate precursor (e.g., using a naphthyl or other aromatic isothiocyanate). Binding of the analyte alters the electronic system of the chromophore, resulting in a change in color or fluorescence. analis.com.my

Tuning Selectivity: The methyl group on the phenyl ring, along with other potential substituents, can be used to create a sterically defined cavity that selectively fits the target ion while excluding others.

Design of Novel Catalysts:

Ligand Scaffolding: The thiourea unit serves as a robust anchor for a metal center. The (3-amino-4-methylphenyl) group provides a platform for introducing other functionalities.

Electronic Tuning: To optimize catalytic activity, the electronic properties of the metal center can be modulated by placing electron-donating or electron-withdrawing substituents on the phenyl ring of the ligand. This influences the metal's reactivity in processes like oxidative addition or reductive elimination.

Bifunctional Catalysis: The free amino group can be used to introduce a second catalytic site (e.g., a Brønsted base or acid), leading to a bifunctional catalyst where the thiourea and the second site work in concert to promote a reaction.

By applying these principles, chemists can move beyond trial-and-error and rationally design novel materials and catalysts with tailored properties and high performance, all based on the versatile (3-amino-4-methylphenyl)thiourea scaffold.

Future Research Directions and Emerging Avenues

Advanced Synthetic Methodologies and Process Intensification

Future synthetic research will likely move beyond traditional batch methods to more efficient and sustainable processes. The development of continuous-flow synthesis represents a major area of opportunity. mdpi.com This approach offers enhanced control over reaction conditions, leading to higher yields, improved purity, and safer operational parameters. mdpi.com Another promising avenue is the use of novel catalytic systems, such as metal-organic frameworks (MOFs), to facilitate the synthesis under greener conditions. nih.gov Research into microwave-assisted synthesis could also accelerate reaction times and improve energy efficiency. The overarching goal is to develop scalable, cost-effective, and environmentally benign methods for producing (3-amino-4-methylphenyl)thiourea and its derivatives.

Table 1: Comparison of Synthetic Methodologies for Thiourea (B124793) Derivatives

| Methodology | Advantages | Future Research Focus |

| Traditional Batch Synthesis | Well-established procedures. | Optimization of reaction conditions, solvent reduction. |

| Continuous-Flow Synthesis | Enhanced safety, better process control, higher throughput, improved scalability. mdpi.com | Development of dedicated microreactors, integration of real-time analytics. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. nih.gov | Exploration of solvent-free conditions, scale-up challenges. |

| MOF-Catalyzed Synthesis | High selectivity, reusability of catalyst, mild reaction conditions. nih.gov | Design of new MOFs with tailored active sites for thiourea synthesis. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates through acoustic cavitation. nih.gov | Investigating the synergistic effects with other green chemistry techniques. |

Integration of Computational Design with Experimental Synthesis

The synergy between computational chemistry and experimental synthesis is set to revolutionize the discovery and optimization of new thiourea derivatives. nih.gov Molecular modeling and Density Functional Theory (DFT) calculations can predict the electronic properties, reactivity, and potential biological activity of novel compounds before they are synthesized in the lab. tandfonline.comrsc.org This predictive power allows researchers to prioritize candidates with the highest potential, saving significant time and resources. nih.gov Future work will focus on developing more accurate predictive models for properties such as ligand-metal binding affinities, catalytic activity, and material characteristics. This integrated approach will accelerate the design-build-test-learn cycle for creating new functional molecules based on the (3-amino-4-methylphenyl)thiourea scaffold. mdpi.comrsc.org

Exploration of Novel Coordination Architectures for Specific Applications

The (3-amino-4-methylphenyl)thiourea molecule is an excellent ligand due to the presence of multiple donor atoms (nitrogen and sulfur), which allows it to form stable complexes with a wide range of metal ions. nih.govmdpi.com Future research will delve into creating novel coordination polymers and metal-organic frameworks (MOFs) with this ligand. nih.gov The specific arrangement of the amino and thiocarbonyl groups can lead to various binding modes, such as monodentate or bidentate chelation, resulting in diverse and predictable coordination patterns. mdpi.comrsc.org These tailored architectures could find applications as chemosensors for detecting specific ions or molecules, as catalysts, or in the development of materials with unique magnetic or optical properties. nih.govnih.gov The investigation into how the electronic and steric properties of the (3-amino-4-methylphenyl) group influence the structure and function of these coordination compounds will be a key area of study. nih.gov

Development of Highly Selective and Efficient Catalytic Systems

Thiourea derivatives have emerged as powerful organocatalysts and as crucial ligands in transition metal catalysis. nih.govbldpharm.com The (3-amino-4-methylphenyl)thiourea scaffold is a promising candidate for developing new catalytic systems. The presence of both hydrogen-bond donating (N-H) and accepting (C=S, -NH2) groups allows for the activation of substrates through hydrogen bonding interactions. Future research will likely focus on designing chiral versions of this molecule to be used in asymmetric catalysis, a critical field for the pharmaceutical and fine chemical industries. bldpharm.com Furthermore, its metal complexes could be explored as catalysts for a variety of organic transformations, with the potential for high efficiency and selectivity. acs.org The development of recyclable catalysts based on this scaffold, possibly by immobilizing them on solid supports, will also be a significant research direction, aligning with the principles of green chemistry. nih.gov

Tailored Materials Science Applications and Advanced Functional Materials

The unique chemical properties of (3-amino-4-methylphenyl)thiourea make it an attractive building block for advanced functional materials. mdpi.com Its ability to interact with metal surfaces suggests potential applications as a corrosion inhibitor, an area where thiourea derivatives have shown promise. nih.gov By incorporating this molecule into polymer backbones, it may be possible to develop new materials with enhanced thermal stability, specific optical properties, or ion-binding capabilities for use in filtration or remediation. Research into self-assembling monolayers on various substrates could lead to new surface engineering techniques. Furthermore, the exploration of its use in the synthesis of nanoparticles or as a component in composite materials could unlock novel applications in electronics, sensing, and beyond.

Q & A

Q. What are the optimal methods for synthesizing (3-amino-4-methylphenyl)thiourea derivatives, and how can reaction conditions be validated?

Synthesis typically involves coupling 3-amino-4-methylphenylamine with thiophosgene or isothiocyanates under controlled pH and temperature. Characterization via FT-IR (e.g., ν(C=S) at ~1190 cm⁻¹ and ν(N-H) at ~3179 cm⁻¹) and elemental analysis (C, H, N, S ratios) confirms purity . Solvent selection (e.g., ethanol or acetonitrile) impacts yield due to thiourea’s solubility (137 g/L in water at 20°C) . Validate reaction pathways using kinetic studies or computational modeling (e.g., DFT) to optimize conditions .

Q. How can spectroscopic techniques distinguish (3-amino-4-methylphenyl)thiourea from structurally similar compounds?

FT-IR identifies thiourea-specific peaks (C=S, N-H), while NMR (¹H/¹³C) differentiates aromatic protons and methyl groups. For example, the methyl group at the 4-position shows distinct splitting patterns in ¹H NMR. UV-Vis spectroscopy can detect electronic transitions influenced by the aromatic-thiourea conjugation . Cross-validate with X-ray crystallography (e.g., SHELX refinement) for unambiguous structural confirmation .

Q. What are the solubility properties of (3-amino-4-methylphenyl)thiourea, and how do they affect experimental design?

Thiourea derivatives are highly soluble in polar solvents (water, ethanol) but insoluble in non-polar solvents. For biological assays, use DMSO for stock solutions, ensuring concentrations ≤1% to avoid cytotoxicity. Solubility data (e.g., enthalpy in ethanol) guides solvent selection for recrystallization .

Q. What are the acute toxicity profiles of (3-amino-4-methylphenyl)thiourea, and how should handling protocols be designed?

Thiourea derivatives exhibit thyroid-disrupting effects and potential carcinogenicity (IARC Group 3). Use rodent models to assess LD₅₀ and chronic exposure risks. In vitro assays (e.g., mitochondrial membrane potential ΔψM reduction) indicate apoptosis pathways . Follow OSHA guidelines for PPE (gloves, fume hoods) and waste disposal to mitigate absorption risks .

Advanced Research Questions

Q. How do structural modifications of (3-amino-4-methylphenyl)thiourea influence its apoptotic activity in cancer cells?

Substituents on the aromatic ring (e.g., electron-withdrawing groups) enhance mitochondrial targeting. Mechanistic studies using flow cytometry and Western blotting show upregulation of cytochrome c and Bax/Bcl-2 ratio changes. Compare derivatives via SAR analysis to identify critical functional groups .

Q. What computational methods are effective in predicting the reactivity and stability of (3-amino-4-methylphenyl)thiourea complexes?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electron distribution and HOMO-LUMO gaps, correlating with redox activity. Molecular dynamics (MD) simulations predict solvent interactions and stability in biological membranes . Validate with experimental spectral data (e.g., IR, Raman) .

Q. How can crystallographic data resolve contradictions in reported thiourea derivative structures?

Use SHELXL for high-resolution refinement to address disorder or twinning. Compare hydrogen-bonding networks (e.g., N-H···S interactions) with Cambridge Structural Database entries. For polymorphic forms, employ PXRD and DSC to confirm phase purity .

Q. What methodologies address discrepancies in thiourea’s environmental fate and metabolic pathways?

Isotope tracing (¹⁴C-labeled thiourea) in rodent models reveals metabolites like β-ureidopropionic acid. Contrast with in vitro liver homogenate studies to identify species-specific metabolism . For environmental persistence, use HPLC-MS to track degradation products in soil/water matrices .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.